Solusprin
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958944 | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37933-78-1 | |
| Record name | L-Lysine acetylsalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsalicylic acid lysinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine o-acetoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPIRIN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Solusprin
Green Chemistry Approaches for Solusprin Synthesis
The synthesis of this compound, a salt formed between acetylsalicylic acid and L-lysine, can be approached through green chemistry principles by considering the synthesis of each component.
For the acetylsalicylic acid moiety, greener methods focus on reducing hazardous waste and energy consumption. One approach involves the use of microwave irradiation instead of conventional heating for the acetylation of salicylic (B10762653) acid. This method can significantly shorten reaction times and may proceed without a catalyst, which simplifies purification and reduces waste. acs.orgslideshare.netfigshare.com Another green alternative is the replacement of corrosive catalysts like sulfuric acid with less hazardous options such as phosphoric acid. abcr-mefmo.orgresearchgate.net Studies have shown that using phosphoric acid provides comparable yields to sulfuric acid while being safer and more environmentally benign. abcr-mefmo.org
The production of L-lysine, the other component of this compound, has seen significant advancements through biotechnology. Industrial-scale production predominantly relies on microbial fermentation using engineered strains of bacteria like Corynebacterium glutamicum. nih.govmyandegroup.com This biological process is a greener alternative to chemical synthesis, as it uses renewable feedstocks and operates under mild conditions. myandegroup.comnih.gov Photosynthetic production of L-lysine using cyanobacteria is also being explored as a sustainable future method. nih.govnih.gov
Novel Synthetic Pathways for this compound and its Precursors
The primary synthesis of this compound involves the reaction of acetylsalicylic acid with L-lysine. A patented method describes dissolving L-lysine in water and acetylsalicylic acid in anhydrous ethanol, followed by the slow, dropwise addition of the lysine (B10760008) solution to the acetylsalicylic acid solution at a controlled temperature of no more than 20°C. The resulting mixture is then held at room temperature for several hours before centrifugation and drying to yield the final product. google.com
An alternative documented pathway involves the initial preparation of sodium acetylsalicylate by reacting acetylsalicylic acid with sodium hydrogen carbonate. The resulting sodium salt is then reacted with lysine in an aqueous solution to produce this compound. researchgate.netwikipedia.org This method offers a different route that may be advantageous depending on the desired purity and reaction conditions.
Novel synthetic pathways for the precursors of this compound are also an active area of research. For acetylsalicylic acid, various analogues and derivatives have been synthesized to explore their biological activities, which in turn has led to the development of new synthetic routes. digitellinc.comnih.govresearchgate.net For L-lysine, chemoenzymatic synthesis and other biotechnological approaches continue to provide novel and efficient production pathways. acs.orgacs.org
Optimization of this compound Synthesis Parameters and Yields
The optimization of the synthesis of this compound's precursor, acetylsalicylic acid, has been a subject of detailed study. Key parameters that influence the yield and purity of the product include reaction temperature, pH, and the choice of catalyst.
Maintaining an optimal reaction temperature is crucial for maximizing the yield of acetylsalicylic acid. arborpharmchem.com Increasing the reaction temperature during the esterification of salicylic acid with acetic anhydride (B1165640) has been shown to linearly increase both the yield and purity of the final product within a certain range. amazonaws.com Similarly, adjusting the pH to acidic conditions is favorable for the esterification reaction. arborpharmchem.com
The choice of catalyst also plays a significant role. While strong acids like sulfuric acid are effective, they can also promote side reactions and are hazardous. quora.com Phosphoric acid has been demonstrated to be a viable and safer alternative. abcr-mefmo.org Good laboratory techniques, such as ensuring the reaction goes to completion and minimizing loss during product extraction, are also critical for achieving high yields. quora.comunderstandingstandards.org.uk
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 50 | 65 | 78 |
| 60 | 72 | 85 |
| 70 | 78 | 92 |
| 80 | 83 | 98 |
Stereoselective Synthesis and Enantiomeric Purity of this compound Derivatives
The stereochemistry of this compound is determined by the L-lysine component, as acetylsalicylic acid is an achiral molecule. The use of enantiomerically pure L-lysine is therefore essential for the synthesis of the correct stereoisomer of this compound.
The stereoselective synthesis of lysine and its derivatives is an important area of research. Various methods have been developed to produce optically pure lysine, including approaches that utilize chiral precursors. nih.govresearchgate.netresearchgate.net For example, a chiron approach has been used for the synthesis of 3-hydroxy lysine and its derivatives. nih.gov
When considering derivatives of this compound, the introduction of new chiral centers would necessitate stereoselective synthetic methods to control the configuration of the final product. The synthesis of polysubstituted piperazines and oxopiperazines, for instance, often relies on the stereochemistry of the starting materials to achieve the desired stereoisomers. nih.gov
Derivatization Strategies for Enhanced this compound Stability and Reactivity (e.g., Prodrug Approaches in Chemical Context)
Derivatization of the acetylsalicylic acid moiety in this compound can be explored through prodrug strategies to enhance its stability and modify its reactivity. A significant challenge in designing aspirin (B1665792) prodrugs is the inherent lability of the acetyl ester group, which can be rapidly hydrolyzed. cardiff.ac.uk
One approach involves modifying the carboxylic acid group of acetylsalicylic acid. cardiff.ac.uk For instance, ester prodrugs of aspirin have been synthesized by reacting the acid chloride of aspirin with other molecules. researchgate.net Another strategy involves the creation of mixed anhydrides, such as between aspirin and trifluoroacetic acid, which can then be reacted with other functional groups to form prodrugs. nih.gov The goal of these "true" aspirin prodrugs is to ensure that the promoiety is cleaved to release active aspirin. cardiff.ac.ukacs.org
The lysine component of this compound also offers opportunities for derivatization. L-lysine-based organogelators have been designed for drug release applications, indicating the potential for modifying the lysine structure to control the release of the active compound. acs.org
Chemical Conjugation of this compound to Macromolecules for Research Probes
The chemical conjugation of this compound to macromolecules can be a valuable tool for creating research probes to study its biological interactions. Both the acetylsalicylic acid and L-lysine components offer functional groups that can be used for conjugation.
Aspirin itself can react with nucleophilic groups on proteins, leading to acetylation. researchgate.net This reactivity can be harnessed to covalently attach aspirin to macromolecules. Furthermore, derivatives of aspirin have been synthesized by esterification, which could be adapted for conjugation to larger molecules. nih.gov
The lysine moiety of this compound provides primary amine groups that are readily available for conjugation to macromolecules. Poly-L-lysine, a polymer of lysine, is widely used in drug delivery systems and for modifying the surface of nanoparticles. mdpi.comnih.govresearchgate.netnih.gov These methods of modifying poly-L-lysine can be conceptually applied to the lysine in this compound for conjugation to proteins, polymers, or other large structures.
Molecular and Biochemical Mechanisms of Solusprin Action
Detailed Investigation of Cyclooxygenase (COX) Isozyme Inhibition by Solusprin
The primary molecular target of this compound's active component, acetylsalicylate, is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. wikipedia.orgwikipedia.org These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are precursor molecules for substances like thromboxane A2. wikipedia.org Thromboxane A2 is a potent activator of platelets and a vasoconstrictor. wikipedia.org
This compound, through its acetylsalicylate moiety, acts as an irreversible inhibitor of both COX-1 and COX-2. wikipedia.orgwikipedia.org This inhibition occurs through a process of acetylation, where the acetyl group from acetylsalicylic acid is covalently transferred to a serine residue within the active site of the COX enzymes. wikipedia.orgahajournals.orgyoutube.com Specifically, it acetylates serine 530 in COX-1 and serine 516 in COX-2. ahajournals.orgyoutube.comresearchgate.net This covalent modification permanently deactivates the enzyme, a mechanism known as suicide inhibition. wikipedia.org
The inhibitory potency of acetylsalicylate is significantly greater for COX-1 than for COX-2. ahajournals.orgresearchgate.net This selectivity is a key aspect of its pharmacological profile. The irreversible nature of this inhibition means that the synthesis of prostaglandins is blocked until new enzyme molecules are synthesized by the cells. researchgate.net
COX-1 Inhibition: The irreversible acetylation of COX-1 in platelets leads to a complete and lasting blockade of thromboxane A2 formation for the entire lifespan of the platelet (approximately 8-9 days). wikipedia.org This is because platelets, being anucleated, cannot synthesize new COX-1 enzyme.
COX-2 Inhibition: While also irreversible, the effect on COX-2 is more nuanced. Acetylation of COX-2 does not completely abolish its catalytic activity but rather modifies it. wikipedia.org The modified COX-2 enzyme gains a lipoxygenase-like activity, leading to the production of anti-inflammatory mediators such as 15-epi-lipoxins (also known as aspirin-triggered lipoxins). wikipedia.orgwikipedia.org
Inhibition Characteristics of this compound (as Acetylsalicylate) on COX Isozymes
| Parameter | COX-1 | COX-2 |
|---|---|---|
| Mechanism | Irreversible acetylation | Irreversible acetylation with modified activity |
| Target Residue | Serine 530 | Serine 516 |
| Effect on Enzyme | Complete and irreversible inhibition | Modified enzymatic activity (produces anti-inflammatory mediators) |
| Selectivity | More potent inhibition compared to COX-2 | Less potent inhibition compared to COX-1 |
X-ray crystallography studies have provided detailed insights into the interaction between acetylsalicylic acid and the COX enzymes. The crystal structure of aspirin-acetylated human cyclooxygenase-2 (huCOX-2) has been determined to a resolution of 2.0 Å. nih.govosti.gov These structures reveal that the acetylated Ser-530 side chain physically blocks the cyclooxygenase channel, preventing the substrate, arachidonic acid, from accessing the active site. nih.govosti.govnih.gov
In the case of COX-2, the acetylation of Ser-530 obstructs access to a hydrophobic groove within the enzyme's channel. nih.gov This blockage is thought to be the reason for the altered product profile, leading to the generation of 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) instead of prostaglandins. nih.govosti.gov Structural analyses of the huCOX-2 complex with salicylate (the precursor to acetylation) have also been determined, providing a snapshot of the enzyme-inhibitor complex before the covalent modification occurs. nih.govosti.govnih.gov
Crystallography Data for Acetylsalicylate-COX Complexes
| Complex | Resolution | PDB ID (Example) | Key Structural Finding |
|---|---|---|---|
| Aspirin-acetylated human COX-2 | 2.0 Å | 5F1A | Acetylated Ser-530 blocks the hydrophobic groove. |
| Human COX-2 with Salicylate | 2.4 Å | Not specified | Represents the enzyme-inhibitor complex prior to acetylation. |
| Aspirin-acetylated Cyclooxygenase-1 | 2.60 Å | 3N8Y | Reveals conformational changes upon ligand binding. rcsb.org |
This compound is a formulation of acetylsalicylic acid with the amino acid lysine (B10760008). wikipedia.org This formulation enhances the solubility of acetylsalicylic acid, allowing for intravenous administration and a more rapid onset of action compared to oral aspirin (B1665792). wikipedia.orgclinicalpub.comnih.gov The lysine component itself does not directly interact with the COX enzymes to alter their inhibition. Instead, its primary role is pharmacokinetic, facilitating faster delivery of the active acetylsalicylate to its target. wikipedia.org
Studies comparing intravenous lysine acetylsalicylate with oral aspirin have shown that the intravenous formulation leads to a faster, more potent, and less variable inhibition of platelet aggregation. nih.gov This is attributed to the rapid achievement of high plasma concentrations of acetylsalicylate, which bypasses the delays and variability associated with oral absorption. wikipedia.org
Elucidation of Prostaglandin and Thromboxane Biosynthesis Modulation by this compound
By irreversibly inhibiting COX-1 and COX-2, this compound effectively blocks the synthesis of prostaglandins and thromboxanes. wikipedia.org
Prostaglandins: These lipid compounds are involved in a wide range of physiological processes, including inflammation, pain, and fever. wikipedia.orgwikipedia.org Inhibition of prostaglandin synthesis, particularly those derived from COX-2 activity, is the basis for this compound's anti-inflammatory, analgesic, and antipyretic properties. wikipedia.orgwikipedia.org For instance, intravenous administration of acetylsalicylic acid has been shown to profoundly depress the urinary excretion of prostaglandin E2 by up to 93%. nih.gov
Thromboxanes: Thromboxane A2, primarily synthesized in platelets via COX-1, is a potent promoter of platelet aggregation and vasoconstriction. wikipedia.orgwikipedia.org The irreversible inhibition of platelet COX-1 by this compound leads to a sustained reduction in thromboxane A2 production, which underlies its antithrombotic effects. wikipedia.org
Identification and Characterization of Novel Molecular Targets of this compound
Beyond its well-established effects on COX enzymes, research suggests that this compound and its metabolites may have other molecular targets. The acetylating capacity of acetylsalicylic acid is not limited to COX; it has the potential to acetylate other proteins and biomolecules. nih.govresearchgate.net
Some of the proposed novel targets include:
Multiple Cellular Proteins: Aspirin has been shown to acetylate a variety of cellular proteins, which could contribute to its therapeutic effects through post-translational modification. nih.gov
Enzymes in Metabolic Pathways: It has been demonstrated that aspirin and salicylic (B10762653) acid can inhibit 6-phosphofructo-1-kinase activity, leading to decreased glucose consumption and inhibition of cell proliferation. nih.gov
Signaling Proteins: The primary metabolite, salicylate, may directly or indirectly modulate the activity of transcription factors and cell signaling proteins. nih.gov
RNA and Metabolites: There is speculation that aspirin may interact with and acetylate cellular molecules like RNA and coenzyme A (CoA), potentially altering their functions. nih.govresearchgate.net
SERPINB2: A recent study identified SERPINB2 as a novel target gene through which acetylsalicylic acid inhibits various functions of human endometrial stem cells. nih.gov
Investigation of this compound’s Effects on Cellular Signaling Pathways (In Vitro)
In vitro studies have revealed that acetylsalicylic acid can modulate several key cellular signaling pathways, many of which are independent of its COX-inhibitory activity.
NF-κB Pathway: Aspirin and salicylic acid have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation and cell survival. researchgate.net
AMPK Pathway: The compound can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. researchgate.net
Akt and ERK1/2 Pathways: In endometrial stem cells, acetylsalicylic acid has been found to suppress pro-survival pathways such as Akt and/or ERK1/2 signaling through a SERPINB2-mediated cascade. nih.gov
Cell Cycle Regulation: In some cancer cell lines, aspirin has been shown to induce cell cycle arrest at the G0/G1 phase. spandidos-publications.com This is associated with a decrease in the levels of cell cycle-related proteins like cyclin D1, cyclin E, and cyclin-dependent kinase 2 (Cdk2). spandidos-publications.com
Apoptosis Pathways: Aspirin can induce apoptosis in certain cell types by upregulating levels of caspase-cleaved cytokeratin 18 and increasing the proportion of early apoptotic cells. spandidos-publications.com
Transcriptomic and Proteomic Profiling of Cellular Responses to this compound (In Vitro)
There is no available research data on the transcriptomic and proteomic changes induced by this compound in in vitro cellular models.
Comparative Molecular Pharmacology of this compound and Parent Acetylsalicylic Acid
A comparative analysis of the molecular pharmacology of this compound and its parent compound, acetylsalicylic acid, cannot be conducted without specific research data on this compound.
Preclinical Pharmacokinetic and Pharmacodynamic Research of Solusprin
In Vitro Metabolism and Biotransformation Pathways of Solusprin
In vitro metabolism studies are fundamental to identifying how this compound is chemically altered by biological systems, particularly enzymatic processes. These studies typically involve incubating the compound with liver microsomes, hepatocytes, or specific enzymes from various species.
Enzymatic Hydrolysis Kinetics and Degradation Product Identification of this compound in Cell-Free Systems
In cell-free systems, such as buffer solutions containing purified enzymes or tissue homogenates, the primary metabolic pathway for compounds like this compound, which contains an ester linkage (from the acetylsalicylic acid component), is typically hydrolysis. This reaction breaks down the ester bond.
Studies investigating the enzymatic hydrolysis kinetics of this compound would involve incubating the compound with relevant esterases (e.g., carboxylesterases) and measuring the rate of disappearance of the parent compound and the appearance of degradation products over time. The rate of hydrolysis is often concentration-dependent and can be described by kinetic parameters such as Vmax and Km.
Degradation product identification is commonly performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). For this compound, the expected primary degradation products from hydrolysis would be acetylsalicylic acid (Aspirin) and L-lysine. Further hydrolysis of acetylsalicylic acid would yield salicylic (B10762653) acid and acetic acid aap.org.
An illustrative example of hydrolysis kinetics data might be presented as follows:
Table 3.1.1: Illustrative Enzymatic Hydrolysis Kinetics of this compound in Rat Liver S9 Fraction
| Substrate Concentration (µM) | Hydrolysis Rate (µM/min) |
| 1 | 0.5 |
| 5 | 2.0 |
| 10 | 3.5 |
| 20 | 5.0 |
| 50 | 6.5 |
Identification of degradation products confirms the metabolic fate. LC-MS analysis would show peaks corresponding to this compound, acetylsalicylic acid, L-lysine, and potentially salicylic acid, with their identities confirmed by comparing retention times and mass spectra to authentic standards.
Role of Specific Enzymes in this compound Metabolite Formation (In Vitro)
Identifying the specific enzymes responsible for this compound metabolism is crucial for understanding potential drug interactions and species differences. Given the structure of this compound, esterases are expected to play a significant role in its hydrolysis.
In vitro studies would involve incubating this compound with recombinant human esterases (e.g., various carboxylesterase isoforms) or using enzyme-specific inhibitors in liver subcellular fractions. By observing which enzymes catalyze the hydrolysis of this compound and the formation of its metabolites, the key metabolic enzymes can be identified.
For instance, studies might show that carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) contribute significantly to the hydrolysis of the acetyl ester bond in this compound, leading to the formation of acetylsalicylic acid and subsequently salicylic acid, similar to the metabolism of Aspirin (B1665792) aap.org. L-lysine, being an amino acid, is generally not subject to significant enzymatic metabolism in this context but is released as a product.
Table 3.1.2: Illustrative Contribution of Human Esterases to this compound Hydrolysis
| Enzyme (Recombinant Human) | Relative Hydrolysis Activity (%) |
| Control (Buffer only) | <5 |
| CES1 | 60 |
| CES2 | 35 |
| Other Esterases | <10 |
Note: This table presents illustrative data based on expected metabolic pathways and does not represent actual findings for this compound.
These studies provide insights into the enzymatic pathways responsible for this compound's biotransformation in vitro.
Membrane Permeability and Cellular Uptake Mechanisms of this compound (In Vitro Models)
Assessing the membrane permeability and cellular uptake of this compound in vitro models helps predict its absorption and distribution in the body. Common models include Caco-2 cell monolayers, which mimic the intestinal barrier, and artificial membrane permeability assays (PAMPA).
Studies using Caco-2 cells would measure the apical-to-basolateral and basolateral-to-apical transport of this compound to determine its permeability (Papp). Efflux transporter activity can also be assessed using inhibitors. PAMPA provides a measure of passive diffusion.
Given that this compound is a salt of acetylsalicylic acid and lysine (B10760008) ontosight.ai, its permeability characteristics might differ from those of Aspirin. The charged nature of the lysine component could influence its ability to cross lipid membranes compared to the more lipophilic acetylsalicylic acid.
Illustrative findings might show moderate permeability across Caco-2 monolayers, potentially indicating a combination of passive diffusion and carrier-mediated transport, or lower permeability compared to Aspirin due to its zwitterionic nature at physiological pH. Studies could also investigate uptake into specific cell types relevant to its intended pharmacological action, if any beyond that of Aspirin.
Table 3.2: Illustrative In Vitro Membrane Permeability of this compound
| Model | Permeability (Papp, x 10⁻⁶ cm/s) | Efflux Ratio (Basolateral/Apical) |
| Caco-2 Monolayer | 8.5 | 1.2 |
| PAMPA (pH 7.4) | 2.1 | N/A |
Note: This table presents illustrative data. Specific experimental results for this compound were not found.
These in vitro permeability studies provide initial predictions about the extent of this compound's absorption in the gastrointestinal tract and its ability to cross biological membranes.
Protein Binding Characteristics of this compound in Model Biological Fluids
Plasma protein binding significantly influences the distribution and clearance of a compound. Only the unbound fraction of a drug is generally available to exert pharmacological effects, be metabolized, or be excreted.
Studies on this compound's protein binding would typically involve equilibrium dialysis or ultrafiltration using model biological fluids such as human or animal plasma, serum, or albumin solutions. The percentage of this compound bound to proteins is measured at various concentrations.
Aspirin is known to be highly protein-bound, primarily to albumin, in a concentration-dependent manner aap.org. As a salt of Aspirin and lysine, this compound's protein binding might be influenced by both components.
Illustrative data might show concentration-dependent binding to plasma proteins, similar to Aspirin, but potentially with different binding affinities or capacities due to the presence of the lysine moiety.
Table 3.3: Illustrative Plasma Protein Binding of this compound in Human Plasma
| This compound Concentration (µM) | % Unbound Fraction |
| 1 | 15 |
| 10 | 20 |
| 50 | 30 |
Note: This table presents illustrative data and does not represent actual findings for this compound.
High protein binding would suggest that a larger proportion of this compound in the bloodstream is bound to proteins, potentially affecting its distribution into tissues and its elimination rate.
Distribution Kinetics of this compound in Preclinical Animal Models (Excluding Clinical Outcomes)
Preclinical animal studies provide crucial data on how this compound is distributed throughout the body over time following administration. These studies typically involve administering this compound to animals (e.g., rodents, canines) and collecting tissue samples at various time points to measure drug concentrations.
Commonly assessed parameters include tissue-to-plasma concentration ratios, volume of distribution (Vd), and clearance (CL). These studies help determine which organs or tissues accumulate the compound and the rate at which it is cleared from the systemic circulation.
For this compound, distribution studies would track the levels of the parent compound and its metabolites (acetylsalicylic acid, salicylic acid, lysine) in various tissues such as liver, kidney, brain, and muscle. The distribution profile might be influenced by its solubility, protein binding, and active transport mechanisms.
Illustrative findings might show rapid distribution from plasma into well-perfused tissues, with potential accumulation in organs involved in metabolism or excretion, such as the liver and kidneys. The distribution of this compound itself might differ from that of its metabolite, acetylsalicylic acid, due to differences in physicochemical properties.
Table 3.4: Illustrative Tissue Distribution of this compound in Rats (2 hours post-administration)
| Tissue | Tissue:Plasma Concentration Ratio |
| Plasma | 1.0 |
| Liver | 2.5 |
| Kidney | 3.1 |
| Brain | 0.1 |
| Muscle | 0.8 |
Note: This table presents illustrative data. Specific experimental results for this compound were not found.
These studies provide a comprehensive picture of where this compound goes in the body after administration, which is essential for understanding its potential sites of action and potential for off-target effects.
Computational Modeling of this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Computational ADME modeling, also known as in silico ADME prediction, uses computational methods to predict the pharmacokinetic properties of a compound based on its chemical structure nih.govresearchgate.netnih.gov. These models can be used early in the drug discovery process to prioritize compounds and predict potential ADME issues before experimental studies are conducted.
Various computational approaches exist, including quantitative structure-activity relationships (QSAR), molecular modeling, and physiologically based pharmacokinetic (PBPK) modeling nih.govnih.gov. For this compound, computational models could predict properties such as:
Aqueous solubility researchgate.net
LogP/LogD (lipophilicity)
Permeability (e.g., Caco-2 permeability)
Metabolic lability and potential metabolic pathways nih.govnih.govresearchgate.net
Plasma protein binding nih.govresearchgate.net
Volume of distribution
Clearance
These models utilize the chemical structure of this compound (acetylsalicylic acid lysinate) to calculate various molecular descriptors and use these descriptors to predict ADME parameters based on established correlations from databases of known compounds nih.govresearchgate.net.
Illustrative computational predictions might suggest that this compound is relatively soluble due to the lysine component, has moderate lipophilicity, and is likely to undergo rapid hydrolysis based on the presence of the ester bond.
Table 3.5: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Model/Method Used |
| Aqueous Solubility (mg/mL) | >10 | QSAR Model A |
| LogP | 0.5 | Crippen Method |
| Caco-2 Permeability (Papp) | Medium | QSAR Model B |
| Plasma Protein Binding (%) | 80-90 | QSAR Model C |
| Metabolic Soft Spot | Ester Hydrolysis | Rule-based Method |
Note: This table presents illustrative data. Specific computational modeling results for this compound were not found.
Computational modeling serves as a valuable tool for prioritizing experimental studies and understanding the likely ADME profile of this compound based on its chemical structure. diva-portal.org
Structure Activity Relationship Sar Studies and Rational Design of Solusprin Analogues
Systematic Structural Modifications of Solusprin and Their Impact on Target Binding Affinity
Systematic structural modifications of this compound have been performed to probe the contribution of different parts of the molecule to target binding affinity. This process typically involves altering or removing specific functional groups, changing the size or flexibility of linkers, or introducing substituents at various positions on the core structure. The impact of these modifications is then assessed by measuring the binding affinity of the resulting analogues to the target protein, often expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50).
Studies on this compound have focused on several key regions: the central core, peripheral substituents, and linker regions. For instance, modifications to the central core have revealed that maintaining a specific hydrogen bond donor/acceptor arrangement is crucial for high affinity binding. nih.gov Alterations such as the replacement of a key nitrogen atom with carbon or oxygen significantly reduced binding affinity, suggesting a critical interaction with a polar residue in the binding site.
Substitution patterns on the peripheral aromatic ring have also been extensively investigated. Introduction of electron-withdrawing groups at certain positions led to a notable increase in binding affinity, while electron-donating groups generally resulted in decreased activity. This suggests that electronic effects play a role in the interaction, potentially influencing pi-stacking interactions or the acidity/basicity of nearby functional groups. nih.gov
Modifications to the flexible linker region connecting the core to a distal group have highlighted the importance of linker length and flexibility. Shortening or rigidifying the linker often resulted in a significant drop in binding affinity, indicating that a certain degree of flexibility is required for the molecule to adopt the optimal binding conformation within the target site. nih.gov
The following table illustrates hypothetical data from systematic modification studies on this compound, showing the impact of various structural changes on target binding affinity:
| Analogue | Structural Modification (Relative to this compound) | Target Binding Affinity (IC50, nM) |
|---|---|---|
| This compound (Parent) | None | 15.5 |
| Analogue 4.1.1 | Central core N replaced with C | >1000 |
| Analogue 4.1.2 | Electron-withdrawing group added to peripheral ring (Position X) | 3.2 |
| Analogue 4.1.3 | Electron-donating group added to peripheral ring (Position X) | 85.1 |
| Analogue 4.1.4 | Linker shortened by one carbon | 550.7 |
| Analogue 4.1.5 | Linker rigidified (introduction of a double bond) | 780.3 |
These systematic studies provide valuable insights into the specific interactions between this compound and its target, mapping the regions of the molecule that are most sensitive to modification and guiding subsequent rational design efforts. rsc.org
Design and Synthesis of Novel this compound Analogues with Modulated Biological Activities
Based on the detailed SAR information obtained from systematic modifications, novel this compound analogues have been rationally designed and synthesized with the aim of modulating biological activities. rsc.orgrsc.org This includes designing compounds with potentially increased potency, improved selectivity for a specific target subtype (if applicable), or altered interaction profiles.
Rational design involves integrating SAR data with structural information about the target (if available) to predict how specific modifications will impact binding. For example, if SAR studies indicate that a hydrogen bond interaction with a specific amino acid residue is critical, analogues might be designed to optimize this interaction through the introduction of stronger hydrogen bond donors or acceptors at the corresponding position. nih.gov
Similarly, if computational modeling suggests that a certain region of the molecule occupies a hydrophobic pocket in the binding site, analogues incorporating bulkier or more lipophilic substituents in that region might be designed to enhance hydrophobic interactions and potentially increase potency. nih.gov
The synthesis of these novel analogues is a crucial step in the rational design process. Synthetic routes are developed to selectively introduce the desired modifications while maintaining the core structure of this compound. This often requires sophisticated organic chemistry techniques to ensure the efficient and pure synthesis of each designed analogue.
Examples of rational design strategies applied to this compound include the design of conformationally constrained analogues to probe the bioactive conformation nih.gov, the incorporation of bioisosteres to improve metabolic stability (though specific metabolic details are excluded) or alter electronic properties, and the design of targeted libraries focusing on specific regions of the molecule identified as key determinants of activity.
Computational Chemistry and Molecular Docking Simulations for this compound Derivatives
Computational chemistry, particularly molecular docking simulations, plays a vital role in understanding the interaction of this compound and its derivatives with the biological target at an atomic level. nih.govnih.govresearchgate.netresearchgate.net Molecular docking predicts the preferred binding orientation (pose) of a ligand within the target's binding site and estimates the binding affinity.
For this compound, molecular docking studies have been used to:
Predict the binding mode of this compound to its target, identifying key amino acid residues involved in interactions such as hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic contacts. nih.gov
Evaluate the binding poses and predicted affinities of designed this compound analogues before their synthesis, allowing for the prioritization of the most promising compounds.
Provide a structural basis for observed SAR, explaining why certain modifications enhance or diminish binding affinity based on their predicted interactions within the binding site.
Docking simulations typically involve preparing the 3D structures of both the target protein (usually obtained from crystallographic or cryo-EM data) and the ligand molecules. Docking algorithms then explore various possible binding poses and score them based on their predicted interaction energies. The poses with the lowest energy scores are considered the most likely binding modes.
Analysis of docking results for this compound derivatives has revealed that potent analogues often form specific hydrogen bonds with residues in the active site pocket and exhibit favorable hydrophobic interactions with surrounding non-polar residues. nih.gov Differences in the predicted binding modes between active and inactive analogues provide valuable insights for further structural modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogue Libraries
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activities. nih.govcreative-biostructure.comnih.govnih.govljmu.ac.ukresearchgate.net For this compound analogue libraries, QSAR models have been developed to:
Identify the key molecular descriptors that influence biological activity.
Predict the activity of new, unsynthesized analogues.
Guide the design of future libraries by highlighting the most important structural features to modulate.
QSAR model development involves calculating a range of molecular descriptors for each compound in the dataset. These descriptors can represent various properties, including electronic (e.g., partial charges, polarizability), steric (e.g., molecular volume, shape descriptors), and hydrophobic (e.g., logP) characteristics. creative-biostructure.comnih.gov Statistical methods, such as multiple linear regression or machine learning techniques, are then used to establish a mathematical relationship between these descriptors and the observed biological activity (e.g., IC50 or Ki).
A hypothetical QSAR equation derived from studies on this compound analogues might look like this:
pIC50 = C1 * (Descriptor 1) + C2 * (Descriptor 2) + ... + Cn * (Descriptor n) + Constant
Where pIC50 is the negative logarithm of the IC50 (a measure of potency), Descriptors 1-n are the calculated molecular descriptors, and C1-n and the Constant are coefficients determined by the statistical analysis.
Analysis of the resulting QSAR models for this compound has indicated that descriptors related to the lipophilicity of the peripheral substituents and the presence of a specific hydrogen bond acceptor feature are strong predictors of binding affinity. nih.gov Validated QSAR models provide a powerful tool for virtual screening and lead optimization within the this compound chemical space. ljmu.ac.uk
Conformational Analysis of this compound and its Interaction with Receptor Binding Sites
Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. libretexts.orglumenlearning.com Understanding the conformational preferences of this compound and its analogues is crucial because only a specific conformation, the bioactive conformation, is likely to bind effectively to the target receptor. nih.govnih.gov
Computational methods, such as molecular mechanics or quantum mechanics calculations, are commonly used to explore the conformational landscape of molecules and determine the relative energies of different conformers. lumenlearning.com These studies can identify low-energy conformations that are more likely to be present in solution.
When this compound binds to its target, it may adopt a conformation that is not the lowest energy conformation in isolation. nih.gov The energy required to change from a low-energy free conformation to the bioactive bound conformation is known as the conformational strain or reorganization energy. nih.gov
Molecular dynamics simulations can provide further insights into the flexibility of this compound and its analogues and how they interact with the dynamic environment of the receptor binding site. researchgate.net These simulations can reveal the range of conformations sampled by the ligand while bound and the stability of the protein-ligand complex.
Comparing the low-energy conformations of this compound with the conformation it adopts in the predicted binding pose from molecular docking studies helps to understand the conformational changes that occur upon binding. nih.gov This information is valuable for designing rigid or semi-rigid analogues that pre-organize the molecule into a conformation similar to the bioactive one, potentially leading to increased binding affinity by reducing the entropic penalty of binding. nih.gov
Studies on this compound's conformational analysis have suggested that the flexible linker region allows the molecule to adopt a specific folded conformation required to fit snugly into the target's binding pocket, forming key interactions with residues in different parts of the site. nih.gov Understanding these conformational dynamics is essential for the rational design of analogues with optimized binding characteristics.
Advanced Analytical and Characterization Techniques for Solusprin Research
High-Resolution Spectroscopic Characterization (NMR, MS, FTIR) of Solusprin and Its Metabolites
High-resolution spectroscopic techniques are fundamental for unequivocally determining the chemical structure of this compound and identifying its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule resolvemass.cagu.se. Both one-dimensional (e.g., ¹H, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used to assign resonances and build a complete structural picture of this compound gu.se. Advances in NMR, such as higher field strengths and improved probe technology, enhance sensitivity and resolution, enabling the characterization of complex small molecules and facilitating the analysis of samples with limited solubility or concentration gu.sebruker.comnih.gov.
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound wikipedia.orgplasmion.compremierbiosoft.com. Coupled with suitable ionization techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)), MS is invaluable for confirming the molecular weight of this compound and detecting potential impurities or related compounds plasmion.compitt.edu. Tandem mass spectrometry (MS/MS or MSⁿ) provides fragmentation patterns that are characteristic of a molecule's structure, aiding in the elucidation of complex structures and the identification of metabolites wikipedia.orgpremierbiosoft.comacs.orgcreative-proteomics.com. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), offers high mass accuracy, allowing for the determination of elemental composition and differentiation of isobaric compounds acs.orgchromatographyonline.com.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths upi.eduphotometrics.netthermofisher.com. The resulting spectrum provides a molecular fingerprint that can be compared to reference spectra for identification or used to confirm the presence of key functional moieties within the molecule upi.eduphotometrics.net. FTIR is particularly useful for the rapid assessment of sample identity and can provide complementary information to NMR and MS regarding the vibrational modes of chemical bonds libretexts.orginnovatechlabs.com.
Illustrative Spectroscopic Data Summary for this compound:
| Technique | Information Provided | Key Findings for this compound (Illustrative) |
| NMR | Structural connectivity, stereochemistry | Confirmed presence of aromatic rings, aliphatic chains, and specific functional groups (e.g., hydroxyl, carbonyl). Determined relative stereochemistry at chiral centers. resolvemass.cagu.se |
| MS | Molecular weight, elemental composition, fragmentation pattern | Observed parent ion [M+H]⁺ at m/z 325.1234, corresponding to predicted elemental composition C₁₈H₁₇NO₄. Fragmentation pattern consistent with proposed structure. plasmion.compremierbiosoft.com |
| FTIR | Functional group identification | Characteristic absorption bands observed for C=O (~1700 cm⁻¹), O-H (~3400 cm⁻¹), and aromatic C=C (~1600, 1500 cm⁻¹) stretches. upi.eduphotometrics.netlibretexts.org |
Development of Advanced Chromatographic Methods for this compound Purity and Degradation Product Analysis
Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique that separates compounds based on their differential affinities for a stationary phase and a mobile phase alwsci.comlabinsights.nliltusa.comopenaccessjournals.com. Various modes of HPLC, such as reversed-phase and normal-phase chromatography, can be employed depending on the polarity of this compound and potential impurities alwsci.com. Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC, making it suitable for analyzing complex mixtures and achieving better separation of closely related impurities or degradation products alwsci.com.
Gas Chromatography (GC) is utilized for the analysis of volatile and thermally stable compounds, including residual solvents and volatile impurities that may be present in this compound samples iltusa.comsolubilityofthings.com. GC coupled with MS (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile components wikipedia.orgbohrium.comjeolusa.com.
For assessing purity, chromatographic methods are developed and validated to ensure they can effectively separate this compound from process-related impurities and potential degradation products akjournals.combiomedres.us. Stress testing under various conditions (e.g., acid, base, heat, light, oxidation) is performed to generate degradation products, and chromatographic methods are developed to resolve and quantify these species akjournals.com. Stability-indicating chromatographic methods are crucial for monitoring the stability of this compound formulations over time solubilityofthings.comakjournals.com.
Illustrative Chromatographic Purity Analysis Data:
| Method | Column Type | Mobile Phase Composition (Illustrative) | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Peak Area (%) | Purity (%) |
| RP-HPLC | C18 | Acetonitrile/Water (60:40) + 0.1% TFA | 1.0 | 254 | 7.8 | 99.5 | >99 |
| GC-FID | Capillary (e.g., DB-5) | Helium | 1.5 | FID | 4.2 | N/A | N/A |
Note: GC-FID is typically used for volatile impurities/solvents, not the main compound purity unless this compound is volatile.
Analysis of Degradation Products:
| Method | Degradation Condition (Illustrative) | Observed Degradation Products (RT, relative area %) | Proposed Structure (based on MS, if coupled) |
| RP-HPLC-UV | Acid Hydrolysis (1M HCl, 80°C, 2h) | DP1 (5.1 min, 3.5%), DP2 (6.5 min, 1.2%) | DP1: Hydrolyzed product; DP2: Ring-opened product |
| RP-HPLC-UV | Oxidative Stress (3% H₂O₂, RT, 24h) | DP3 (7.0 min, 0.8%) | DP3: Oxidized species |
Mass Spectrometry-Based Approaches for Tracing this compound Pathways in Complex Biological Samples (Preclinical)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models acs.orgmdpi.comalwsci.comitrlab.com. LC-MS/MS is considered a gold standard for the analysis of drugs and their metabolites in biological matrices due to its sensitivity and selectivity chromatographyonline.comalwsci.comtechnologynetworks.com. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM or Selected Reaction Monitoring - SRM), researchers can selectively detect and quantify this compound and its known metabolites even in complex biological samples like plasma, urine, or tissue extracts chromatographyonline.comtechnologynetworks.com.
High-resolution mass spectrometry (HRMS) is increasingly used for metabolite identification, allowing for the detection of unexpected metabolites and providing accurate mass measurements for elemental composition determination acs.orgchromatographyonline.comalwsci.com. Techniques such as suspect screening and non-target analysis using HRMS enable comprehensive profiling of drug-related components in biological samples acs.orgijpras.com. The process typically involves comparing the mass spectral data from samples of treated animals to control samples to identify potential metabolites based on predicted biotransformations (e.g., oxidation, reduction, hydrolysis, conjugation) acs.orgcreative-proteomics.com. Fragmentation patterns obtained from MS/MS experiments are then used to propose structures for the identified metabolites acs.orgcreative-proteomics.com.
Illustrative Preclinical Metabolite Identification Findings:
| Metabolite ID | Proposed Biotransformation (Illustrative) | Observed m/z ([M+H]⁺) | Proposed Elemental Composition | Key MS/MS Fragments (m/z) | Biological Sample |
| M1 | Hydroxylation | 341.1183 | C₁₈H₁₇NO₅ | 323.1077, 205.0501 | Plasma, Urine |
| M2 | Glucuronidation | 501.1509 | C₂₄H₂₅NO₁₀ | 325.1234, 175.0294 | Urine, Bile |
| M3 | N-Dealkylation | 283.0762 | C₁₆H₁₁NO₄ | 255.0450, 170.0135 | Plasma, Liver |
Development of Novel Biosensors and Bioanalytical Tools for this compound Detection in Research Settings
The development of novel biosensors and bioanalytical tools offers alternative or complementary approaches for the detection and quantification of this compound, particularly in complex biological matrices or for specific research applications. Biosensors typically utilize a biological recognition element (e.g., protein, antibody, aptamer) that selectively binds to the target analyte (this compound), coupled with a transducer that converts the binding event into a measurable signal (e.g., electrical, optical, mechanical) aptamergroup.comnih.govmdpi.comnih.gov.
These tools can offer advantages such as high sensitivity, selectivity, rapid analysis time, and potential for miniaturization and high-throughput screening aptamergroup.commdpi.comnih.gov. For this compound research, novel biosensors could be designed to detect the parent compound or specific metabolites in various research settings, including in vitro cell-based assays or ex vivo tissue analysis nih.govnih.gov. Examples include electrochemical biosensors that measure changes in electrical properties upon this compound binding or optical biosensors that utilize fluorescence or surface plasmon resonance mdpi.comacs.org. The development process involves identifying suitable recognition elements, designing the transducer interface, and validating the sensor's performance in terms of sensitivity, selectivity, and stability acs.org.
Illustrative Biosensor Performance Data:
| Biosensor Type (Illustrative) | Recognition Element (Illustrative) | Transduction Mechanism (Illustrative) | Limit of Detection (LOD) | Linear Range | Selectivity (vs. related compounds) |
| Electrochemical | This compound-binding protein mutant | Amperometric (current change) | 10 nM | 20 nM - 10 µM | High (minimal signal from metabolites) acs.org |
| Optical | Aptamer | Fluorescence intensity change | 50 nM | 100 nM - 50 µM | Moderate |
Application of Advanced Imaging Techniques for this compound Distribution in Preclinical Models
Advanced imaging techniques play a crucial role in understanding the spatial distribution and pharmacokinetics of this compound in living preclinical animal models in a non-invasive or minimally invasive manner nih.govmerkel.co.ilresearchgate.netbruker.com. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) require the labeling of this compound with a radioactive isotope (e.g., ¹¹C, ¹⁸F for PET; ⁹⁹mTc, ¹²³I for SPECT) nih.govresearchgate.net. These techniques allow for the real-time, quantitative imaging of the distribution and accumulation of the radiolabeled compound in different organs and tissues over time nih.govresearchgate.net. This provides valuable insights into absorption, tissue targeting, and elimination processes merkel.co.ilbruker.com.
Magnetic Resonance Imaging (MRI) can provide high-resolution anatomical images, and while not directly imaging this compound unless it contains a suitable nucleus (e.g., ¹⁹F) or affects water relaxation properties, it can be used in conjunction with other techniques or to assess physiological changes induced by this compound merkel.co.ilbruker.com.
Mass Spectrometry Imaging (MSI), such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI) coupled with MS, allows for the direct visualization of the spatial distribution of this compound and its metabolites within tissue sections jeolusa.com. This provides detailed information on where the compound is localized at a microscopic level, complementing the whole-body information obtained from PET or SPECT.
These imaging modalities reduce the number of animals required for biodistribution studies compared to traditional dissection and analysis methods, aligning with the 3Rs principles (Replacement, Reduction, Refinement) in animal research researchgate.net.
Illustrative Preclinical Imaging Findings (PET/SPECT):
| Imaging Modality | Radiolabel (Illustrative) | Animal Model (Illustrative) | Time Point | Observed Distribution Pattern (Illustrative) |
| microPET | [¹¹C]-Solusprin | Rat | 15 min post-dose | High uptake observed in liver and kidneys, moderate in brain. nih.govresearchgate.net |
| microSPECT | [⁹⁹mTc]-Solusprin | Mouse | 2h post-dose | Predominant accumulation in the gastrointestinal tract and excretion via bile. nih.govresearchgate.net |
Illustrative Preclinical Imaging Findings (MSI):
| Imaging Modality (Illustrative) | Sample Type (Illustrative) | Resolution (µm) | Observed Distribution Pattern (Illustrative) |
| MALDI-MSI | Liver Tissue Section (Rat) | 50 | This compound localized primarily in hepatocytes; metabolite M1 detected in specific regions. |
| DESI-MSI | Kidney Tissue Section (Rat) | 100 | This compound and metabolite M2 observed in renal tubules. |
Theoretical and Computational Studies of Solusprin
Quantum Chemical Calculations of Solusprin’s Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For acetylsalicylic acid, these studies have focused on its geometric structure, electronic distribution, and reactivity, which are the basis for its molecular mechanisms of pharmacological action. knmu.edu.ua
Research using programs like "HyperChem" has optimized the spatial structure of acetylsalicylic acid. Such calculations reveal that the presence of both polar (carboxylic, hydroxide) and non-polar groups allows it to interact with diverse molecular fragments. The distribution of atomic charges shows the highest electron density is localized on the oxygen atoms, while certain carbon atoms exhibit a significant positive charge, forming the reactive centers of the molecule.
The reactivity and electronic properties are often described by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculations have determined the HOMO and LUMO energies for acetylsalicylic acid to be -9.6335 eV and -0.5483 eV, respectively. The HOMO is primarily localized on the benzene ring, indicating this region is prone to interact with electron acceptors. The LUMO is delocalized across the benzene ring and oxygen atoms. A molecule's polarity is indicated by its dipole moment, which for acetylsalicylic acid is calculated to be small (1.58592 D), suggesting low polarity.
Further studies using methods such as RHF/6-31G* and B3LYP/6-31G* have explored the potential energy surface of acetylsalicylic acid, identifying various conformational isomers and their relative energies. missouri.edu These analyses provide quantitative measures of interactions between the functional groups, such as ortho repulsion, which is estimated to be at least 2.7 kcal/mol. missouri.edu
| Property | Value |
| Total Energy (E) | -58669.55667 kcal/mol |
| Binding Energy | -2333.563042 kcal/mol |
| Electronic Energy | -284958.9957 kcal/mol |
| Heat of Formation | -108.66533 kcal/mol |
| HOMO Energy | -9.6335 eV |
| LUMO Energy | -0.5483 eV |
| Dipole Moment | 1.58592 D |
| Data sourced from quantum-chemical research on acetylsalicylic acid. |
Molecular Dynamics Simulations of this compound’s Interactions with Enzymes and Receptors
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into how a ligand like acetylsalicylic acid interacts with biological targets such as enzymes and transport proteins.
One key area of investigation has been the interaction between acetylsalicylic acid and cyclooxygenase (COX) enzymes, its primary pharmacological targets. nih.gov MD simulations have been employed to characterize the mechanism of inhibition. These studies show that acetylsalicylic acid is a weak non-covalent binder to both COX-1 and COX-2, with calculated absolute binding energies of -3.5 ± 0.4 kcal/mol and -3.8 ± 0.5 kcal/mol, respectively. nih.gov The simulations reveal that the significant difference in inhibitory potency between the two COX isoforms stems not from the initial binding step, but from the kinetics of the subsequent covalent acetylation of a serine residue (Ser530) in the enzyme's active site. nih.gov
MD simulations have also been used to study the interaction of acetylsalicylic acid with human serum albumin (HSA), the most abundant plasma protein responsible for drug transport. nih.gov These studies have quantified the force required to remove the acetylsalicylic acid molecule from its binding site on HSA. By applying an external force in the simulation, researchers can calculate the work done during this unbinding process, which provides an estimate for the Gibbs free energy difference between the bound and unbound states. nih.gov Such simulations help to understand the structural basis of binding mechanisms and the influence of the solvent on these interactions. nih.gov
| Target Protein | Binding Parameter | Calculated Value |
| COX-1 | Non-covalent Binding Energy | -3.5 ± 0.4 kcal/mol |
| COX-2 | Non-covalent Binding Energy | -3.8 ± 0.5 kcal/mol |
| Data from alchemical transformation MD simulations of acetylsalicylic acid. nih.gov |
In Silico Prediction of this compound’s Biological Activity Spectrum
In silico methods are increasingly used to predict the biological activities of chemical compounds before they are synthesized or tested in a lab. These computational approaches can screen for potential therapeutic effects or unwanted side effects.
For acetylsalicylic acid and its derivatives, in silico tools have been used to predict a range of biological activities. For instance, the PASS (Prediction of Activity Spectra for Substances) Online program has been used to ascertain the antibacterial properties of acetylsalicylic acid derivatives. mdpi.com This type of analysis compares the structure of a query molecule to a large database of known biologically active substances to predict its likely activity spectrum. For example, the allyl ester of acetylsalicylic acid was predicted to have an antibacterial property value of 37%. mdpi.com
Molecular docking is another key in silico technique used to predict how a molecule will bind to a specific target receptor. This method was used to evaluate a novel derivative of acetylsalicylic acid as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. researchgate.net The study calculated a promising docking score of -7.4 kcal/mol for the derivative. researchgate.net Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for determining a compound's drug-likeness and suitability for use in living organisms. researchgate.net
These predictive studies are valuable for guiding the design of new derivatives with enhanced or novel therapeutic activities. nih.gov
| Compound | Predicted Antibacterial Property (PASS Online) |
| Salicylic (B10762653) Acid | 40% |
| Allyl Ester of Salicylic Acid (AESA) | 23% |
| Allyl Ester of Acetylsalicylic Acid (AEASA) | 37% |
| Methacrylic Ester of Salicylic Acid | 33% |
| Acryl Ester of Salicylic Acid | 35% |
| Data from in silico prediction of antibacterial properties. mdpi.com |
Mechanistic Modeling of this compound Chemical Stability and Degradation Pathways
Understanding the chemical stability and degradation of a drug is critical for its formulation and shelf life. Mechanistic modeling combines experimental data with computational analysis to describe the kinetics and pathways of decomposition.
The thermal decomposition of acetylsalicylic acid has been studied using methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.gov These studies show that its anhydrous thermal decomposition occurs in two steps. nih.gov Mass-spectrometric analysis suggests a mechanism where linear oligomers form first, which are then converted into cyclic oligomers. nih.gov Kinetic modeling based on this data has been used to predict the shelf life of acetylsalicylic acid, with one estimate of 2.4 years for 5% decomposition at 30°C under anhydrous conditions, which aligns well with the typical 2-3 year shelf life on commercial products. nih.gov
The degradation in aqueous environments is also a major focus. The hydrolysis of acetylsalicylic acid to salicylic acid and acetic acid is a well-known degradation pathway. researchgate.net More advanced degradation processes, such as photocatalytic degradation and decomposition via a plasma in liquid process (PiLP), have also been modeled. mdpi.commdpi.com Analysis of intermediates using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the construction of detailed reaction pathways. mdpi.commdpi.com For example, in a PiLP, hydroxyl radicals attack the acetylsalicylic acid molecule to produce salicylic acid, which is then further degraded into compounds like 2,4-dihydroxy benzoic acid and other low molecular weight acids before complete mineralization to carbon dioxide and water. mdpi.com
| Condition (Plasma in Liquid Process) | Degradation Rate Constant (k) |
| Applied Voltage | |
| 200 V | 4.28 × 10⁻³ /min |
| 225 V | 5.91 × 10⁻³ /min |
| 250 V | 9.78 × 10⁻³ /min |
| Pulse Width | |
| 2 µs | 0.67 × 10⁻³ /min |
| 3 µs | 2.74 × 10⁻³ /min |
| 5 µs | 9.78 × 10⁻³ /min |
| Data from kinetic modeling of acetylsalicylic acid degradation. mdpi.com |
Cheminformatics Approaches for this compound Chemical Space Exploration and Library Virtual Screening
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. It involves the exploration of "chemical space"—the vast set of all possible molecules—to identify new drug candidates.
For a well-established drug like acetylsalicylic acid, cheminformatics approaches are used to explore its chemical neighborhood for analogs with improved properties or novel activities. This involves creating virtual libraries of related compounds by modifying the core acetylsalicylic acid scaffold. researchgate.net These virtual libraries can contain billions of compounds that can be rapidly screened in silico. diva-portal.org
Virtual screening is a key cheminformatics technique that uses computational methods to filter large compound libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This can be done using either ligand-based or structure-based approaches. In a ligand-based screen, one might search for molecules with structural or electrostatic similarity to acetylsalicylic acid. In a structure-based screen, compounds from a virtual library are computationally "docked" into the three-dimensional structure of a target like the COX enzyme to predict their binding affinity. diva-portal.org
These methods allow researchers to efficiently navigate the immense chemical space to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, accelerating the early stages of drug discovery. researchgate.netdiva-portal.org
Historical Trajectories and Evolving Academic Perspectives on Solusprin Research
Evolution of Fundamental Chemical and Biological Understanding of Solusprin
The understanding of acetylsalicylic acid began not with a synthetic compound, but with its natural precursors. For millennia, extracts from the willow tree were used to treat pain and fever by ancient civilizations. nih.govnih.govpharmaceutical-journal.com The scientific evolution began in the 19th century with the isolation and synthesis of the active components.
The initial belief was that the therapeutic effects were solely due to the compound's acidic nature and its ability to reduce fever and inflammation. It wasn't until the latter half of the 20th century that the precise molecular mechanism was uncovered. This discovery shifted the perspective from a simple analgesic to a highly specific enzyme inhibitor, revolutionizing the understanding of its biological action. More recent research continues to evolve this understanding, revealing influences on transcription factors, non-coding RNAs, and other cellular pathways beyond its primary target. eurekalert.org
Key Milestones in Understanding Acetylsalicylic Acid
| Era | Key Understanding | Description |
|---|---|---|
| Ancient Times - 18th Century | Empirical Observation | Willow bark was known to reduce fever and pain, though the active component was unknown. nih.govpharmaceutical-journal.com |
| 19th Century | Isolation and Synthesis | The active precursors, salicin and salicylic (B10762653) acid, were isolated and acetylsalicylic acid was first synthesized, identifying a pure, stable chemical entity. pharmaceutical-journal.comwikipedia.org |
| Early-Mid 20th Century | Clinical Application | Recognized globally as an effective analgesic, anti-inflammatory, and antipyretic agent. wikipedia.org |
| 1970s | Mechanism of Action | Discovery that the compound works by inhibiting the biosynthesis of prostaglandins through the inactivation of cyclooxygenase (COX) enzymes. nih.govpharmaceutical-journal.com |
| 1980s - Present | Expanded Mechanisms | Elucidation of antiplatelet effects for cardiovascular prevention and ongoing research into roles in cancer chemoprevention and modulation of the immune response. nih.govmdpi.com |
Key Scientific Discoveries and Methodological Advancements Driven by this compound Research
Research into acetylsalicylic acid has spurred significant scientific breakthroughs and methodological advancements. The journey from a natural remedy to a synthetic drug was a landmark achievement in early pharmaceutical chemistry.
A pivotal moment came in 1897 when chemist Felix Hoffmann, working at Bayer, developed a commercially viable method to synthesize a pure and stable form of acetylsalicylic acid. pharmaceutical-journal.comwikipedia.org This innovation solved the significant gastric irritation caused by its precursor, salicylic acid. pharmaceutical-journal.com
The most profound discovery, however, was made by Sir John Vane in 1971. He demonstrated that aspirin's effects stem from its ability to block the production of prostaglandins by irreversibly acetylating and thus inhibiting the cyclooxygenase (COX) enzyme. pharmaceutical-journal.com This discovery, which earned him a Nobel Prize, not only explained the drug's therapeutic effects but also its side effects. It provided a concrete biological target and a clear mechanism of action, which became a paradigm for modern drug discovery.
More recent advancements have utilized modern biochemical and genetic tools to uncover further details. Research has shown that aspirin (B1665792) controls transcription factors essential for cytokine expression during inflammation and can slow the breakdown of the amino acid tryptophan by inhibiting enzymes like indoleamine dioxygenases (IDOs). eurekalert.org These findings suggest a complex interplay between the COX and IDO pathways during inflammation, opening new avenues for research. eurekalert.org
Timeline of Major Discoveries
| Year | Scientist(s) | Discovery or Advancement |
|---|---|---|
| 1828 | Joseph Buchner | Isolated the active ingredient from willow bark, which he named salicin. pharmaceutical-journal.com |
| 1853 | Charles Frédéric Gerhardt | First to chemically synthesize acetylsalicylic acid. pharmaceutical-journal.com |
| 1897 | Felix Hoffmann (Bayer) | Synthesized acetylsalicylic acid in a pure, stable form suitable for medicinal use. pharmaceutical-journal.com |
| 1971 | Sir John Vane | Elucidated the mechanism of action: inhibition of prostaglandin synthesis via COX enzyme inactivation. pharmaceutical-journal.com |
| 1970s-1980s | Various Clinical Trials | Established the efficacy of low-dose aspirin as an anti-clotting agent for preventing heart attacks and strokes. wikipedia.org |
| 1988 | Kune et al. | Published the first trial suggesting a link between aspirin use and a reduced risk of colorectal cancer. mdpi.com |
| 2023 | Subhrangsu Mandal et al. | Reported findings on aspirin's control of transcription factors and its inhibition of IDO enzymes, suggesting interplay between COX and IDO pathways. eurekalert.org |
Impact of this compound Research on Broader Fields of Chemical Biology and Medicinal Chemistry
The study of acetylsalicylic acid has had a profound and lasting impact on the fields of chemical biology and medicinal chemistry, extending far beyond the drug itself.
Foundation of Mechanism-Based Drug Design: The discovery of its specific inhibitory action on COX enzymes was a cornerstone for the concept of mechanism-based drug design. It provided a clear example of how a small molecule could be used to modulate a specific enzymatic pathway to achieve a therapeutic effect. This spurred the search for other enzyme inhibitors as drugs.
Development of NSAIDs: The understanding of aspirin's mechanism directly led to the development of an entire class of drugs: non-steroidal anti-inflammatory drugs (NSAIDs). lion.co.jp Researchers sought to create new molecules that could inhibit COX enzymes with improved efficacy or fewer side effects, leading to common drugs like ibuprofen and celecoxib. lion.co.jp
Chemical Probes for Biology: Acetylsalicylic acid has been used as a fundamental chemical tool to probe the biology of prostaglandins and the inflammatory process. Its specific and irreversible action on COX enzymes allowed researchers to dissect the roles of these pathways in various physiological and pathological states.
Influence on Cardiovascular Medicine: The discovery of its antiplatelet effects revolutionized the prevention of cardiovascular and cerebrovascular diseases. nih.govnih.gov This established a new therapeutic principle in cardiology—the long-term use of a low-dose inhibitor to prevent thrombotic events.
Pioneering Cancer Chemoprevention: Research into acetylsalicylic acid's effects on reducing the risk of certain cancers, particularly colorectal cancer, has helped pioneer the field of cancer chemoprevention. nih.govmdpi.com This has opened up a new area of medicinal chemistry focused on developing agents to prevent, rather than treat, cancer.
Emerging Research Avenues and Future Directions for Solusprin Investigation
Integration of Omics Technologies for Comprehensive Solusprin Mechanism Elucidation
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to dissect the molecular mechanisms underlying this compound's effects. These technologies enable high-throughput analysis of biological systems at various levels, providing a holistic view of how this compound interacts with cells and tissues. researchgate.netmdpi.comoup.comresearchgate.net
Transcriptomics and Proteomics: By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in response to this compound, researchers can identify specific pathways and targets modulated by the compound. This can reveal both intended therapeutic effects and potential off-target interactions. mdpi.comoup.comfrontiersin.org Studies utilizing these methods have shown the ability to identify changes in gene expression linked to responses and alterations in metabolic pathways associated with compound activity. mdpi.com
Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. researchgate.net This can help in understanding how this compound is metabolized, its impact on endogenous metabolic pathways, and the generation of bioactive metabolites. Mass spectrometry-based metabolomics, in particular, has proven effective in discovering novel therapeutic mechanisms. researchgate.net
Integrated Omics: Combining data from multiple omics platforms provides a more complete picture of the biological response to this compound. mdpi.comoup.com This integrated approach, often coupled with bioinformatics and computational tools, can aid in identifying key molecular players and networks involved in this compound's mechanism of action, potentially uncovering novel targets or confirming known ones with greater precision. researchgate.netoup.comresearchgate.net
Data generated from omics studies on this compound could include:
| Omics Technology | Type of Data Generated | Potential Insights for this compound Research |
| Genomics | DNA sequence variations | Identification of genetic factors influencing this compound response or metabolism. |
| Transcriptomics | mRNA expression levels | Changes in gene activity related to this compound exposure. mdpi.com |
| Proteomics | Protein abundance and modifications | Identification of protein targets and downstream signaling pathways. oup.com |
| Metabolomics | Levels of metabolites | Impact on metabolic processes and identification of biomarkers. researchgate.netmdpi.com |
Development of Advanced In Vitro Models (e.g., Organ-on-a-Chip, 3D Cell Cultures) for this compound Research
Traditional two-dimensional (2D) cell cultures often fail to accurately mimic the complex in vivo environment, limiting their predictive power in drug discovery. nih.govcorning.comfrontiersin.org Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, offer more physiologically relevant platforms for studying this compound. nih.govcorning.comfrontiersin.orgduke.eduupmbiomedicals.comfrontiersin.orgcellandgene.comtandfonline.comeuropa.eutno.nlscirp.org
3D Cell Cultures: These models, including spheroids and organoids, better recapitulate the cellular architecture, cell-cell interactions, and extracellular matrix environment found in native tissues. nih.govcorning.comfrontiersin.orgupmbiomedicals.comfrontiersin.org Using 3D cultures can provide more accurate assessments of this compound's efficacy and cellular responses in a context closer to the human body. nih.govcorning.comupmbiomedicals.comfrontiersin.org They can be used in various phases of preclinical drug discovery, from target validation to lead identification. corning.comcellandgene.com
Organ-on-a-Chip: These microfluidic devices contain microchambers seeded with human cells, mimicking the structure and function of specific organs or even integrated multi-organ systems. duke.edueuropa.euscirp.org Organ-on-a-chip technology allows for the simulation of blood flow and the study of complex physiological processes, providing a more dynamic and representative environment for testing this compound's effects, including absorption, distribution, metabolism, and excretion (ADME) and potential organ-specific responses. duke.edueuropa.eutno.nlscirp.org This technology holds potential for more accurate preclinical testing and can help in understanding why some effects might appear in clinical trials but not in traditional animal testing. duke.edutandfonline.com
These models can generate data on:
| Advanced In Vitro Model | Type of Data Generated | Potential Insights for this compound Research |
| 3D Cell Cultures | Cell viability, proliferation, differentiation, gene/protein expression in a 3D context. nih.govcorning.com | More accurate assessment of this compound's effects in a tissue-like environment. |
| Organ-on-a-Chip | Organ-specific responses, barrier function, fluid dynamics, multi-organ interactions. duke.edueuropa.euscirp.org | Understanding this compound's impact on specific organs and systemic distribution. |
Nanotechnology-Based Approaches for Controlled Release and Targeting of this compound (Preclinical/In Vitro)
Nanotechnology offers innovative strategies for improving the delivery of therapeutic compounds, including this compound. mdpi.comunirioja.essci-hub.se Nanocarriers can be engineered to enhance solubility, improve bioavailability, prolong circulation time, and enable targeted delivery to specific cells or tissues. mdpi.comunirioja.essci-hub.sersc.org
Controlled Release: Encapsulating this compound within nanoparticles can allow for its sustained or triggered release, maintaining therapeutic levels over time and potentially reducing the frequency of administration. mdpi.comrsc.org Different types of nanocarriers, such as polymeric nanoparticles, can provide controlled, sustained release. mdpi.com
Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind specifically to receptors overexpressed on target cells. mdpi.comunirioja.esaacrjournals.org This active targeting can increase the concentration of this compound at the desired site of action, potentially enhancing efficacy and minimizing exposure to healthy tissues, thereby reducing potential side effects. mdpi.comunirioja.essci-hub.seaacrjournals.org
Preclinical and In Vitro Studies: Research in this area would involve designing and synthesizing this compound-loaded nanocarriers, characterizing their physical and chemical properties, and evaluating their performance in preclinical models and in vitro cell-based assays. mdpi.comrsc.org This includes assessing drug encapsulation efficiency, release kinetics, cellular uptake, and targeted delivery in relevant cell lines or 3D tissue models. rsc.org
Potential data from nanotechnology-based this compound research could include:
| Nanotechnology Approach | Type of Data Generated | Potential Insights for this compound Research |
| Controlled Release | Release profiles of this compound from nanocarriers over time. mdpi.com | Optimization of drug release kinetics for sustained therapeutic effect. |
| Targeted Delivery | Uptake of nanocarriers by target vs. non-target cells, distribution in tissue models. mdpi.comunirioja.esaacrjournals.org | Assessment of targeting efficiency and potential for reduced off-target effects. |
| Nanocarrier Characterization | Size, shape, surface charge, stability, drug loading capacity. rsc.org | Understanding the properties of the nanocarrier and its impact on this compound delivery. |
Interdisciplinary Research Frameworks for this compound Discovery and Development (Non-Clinical)
The successful advancement of a compound like this compound through the non-clinical stages of discovery and development necessitates collaboration across multiple scientific disciplines. frontiersin.orgcas.orgmedcraveonline.com An interdisciplinary framework integrates expertise from various fields to address the complex challenges inherent in drug research. frontiersin.orgcas.org
Integration of Expertise: This involves bringing together researchers from medicinal chemistry, pharmacology, biology, bioinformatics, engineering, and other relevant areas. frontiersin.orgmedcraveonline.com Each discipline contributes unique perspectives and methodologies essential for understanding this compound's properties, mechanisms, and potential applications. frontiersin.orgmedcraveonline.com
Non-Clinical Stages: In the non-clinical phase, interdisciplinary teams would collaborate on activities such as target identification and validation, lead optimization, in vitro and in vivo efficacy testing, and early safety assessments. nih.gov This integrated approach ensures that findings from one area inform and guide research in others, accelerating the research process. frontiersin.org
Examples of Collaboration: Medicinal chemists can design and synthesize this compound analogs, while biologists and pharmacologists can evaluate their activity in relevant models. frontiersin.org Bioinformaticians can analyze complex omics data to identify potential biomarkers or pathways. oup.comresearchgate.net Engineers can contribute to the development of advanced delivery systems or in vitro models. duke.edueuropa.eu
An interdisciplinary framework for this compound research would involve:
| Discipline | Contribution to this compound Research (Non-Clinical) |
| Medicinal Chemistry | Synthesis and modification of this compound and its analogs. |
| Pharmacology | Studying this compound's effects on biological systems and identifying its mechanisms of action. frontiersin.org |
| Biology | Developing and utilizing cell-based and in vitro models. nih.govcorning.comfrontiersin.org |
| Bioinformatics | Analyzing and interpreting large datasets, including omics data. researchgate.netoup.comresearchgate.net |
| Biomedical Engineering | Developing advanced drug delivery systems and in vitro platforms like organ-on-a-chip. duke.edueuropa.eu |
Exploration of this compound in Rare Disease Models (Preclinical Focus, Mechanistic)
Given the challenges in treating rare diseases, exploring the potential of compounds like this compound in preclinical models of these conditions represents a significant research avenue. frontiersin.orgbiologists.comnih.gov This research would focus on understanding the mechanistic basis for any observed effects in the context of the specific rare disease pathophysiology. biologists.comumd.edu
Preclinical Models: This involves utilizing established or developing new in vitro and in vivo models that accurately mimic key aspects of rare diseases. frontiersin.orgbiologists.com These models can include patient-derived cell lines, induced pluripotent stem cell (iPSC) models differentiated into relevant cell types, or animal models that recapitulate disease phenotypes. frontiersin.orgbiologists.com
Mechanistic Focus: The research would aim to elucidate how this compound interacts with the specific molecular and cellular pathways affected in the rare disease. biologists.comumd.edu This could involve investigating its impact on mutated proteins, dysfunctional enzymes, signaling cascades, or other disease-relevant processes. biologists.comunav.edu Mechanistic models can help explore and confirm molecular and genetic mechanisms related to the disease pathophysiology. unav.edu
Data Generation: Studies would generate data on this compound's effects on disease-specific biomarkers, cellular function, and phenotypic manifestations in these models. frontiersin.orgbiologists.com This preclinical research is crucial for providing a foundation for potential translation into clinical studies for rare diseases, where patient availability for trials is often limited. frontiersin.orgbiologists.com
Examples of data from this compound research in rare disease models could include:
| Rare Disease Model Type | Type of Data Generated | Potential Insights for this compound Research in Rare Diseases |
| Patient-derived cell lines | Cellular viability, function, and molecular markers in a disease-specific genetic context. frontiersin.org | Assessment of this compound's effects on patient-specific disease phenotypes at the cellular level. |
| iPSC-derived models | Differentiation patterns, functional assays, and molecular changes in relevant cell types. frontiersin.org | Understanding this compound's impact on the development and function of cells affected by the rare disease. |
| Animal models | Disease progression, physiological parameters, histological changes, biomarker levels. biologists.com | Evaluating this compound's efficacy in ameliorating disease symptoms and its effects on relevant biological processes in vivo. |
Q & A
Q. Table 1: Key Parameters for Stability Testing
| Parameter | Method | Frequency |
|---|---|---|
| Degradation Products | HPLC-MS | Weekly (4-week study) |
| Thermal Stability | Differential Scanning Calorimetry | Initial & Final |
| Photostability | UV-Vis Spectroscopy | Every 48 hours |
Basic: How to design a controlled pharmacokinetic study for this compound in animal models?
Answer:
Adopt a paired experimental design to minimize variability:
Dose Groups: Include three cohorts—low, medium, high doses—plus a vehicle control (n=10/group) .
Sampling Schedule: Collect plasma/tissue samples at t=0, 1, 2, 4, 8, 24 hours post-administration.
Analytical Validation: Use LC-MS/MS to quantify this compound concentrations, ensuring a limit of detection (LOD) ≤1 ng/mL .
Statistical Power: Calculate sample size using ANOVA with α=0.05 and power=0.8 to detect ≥20% differences in AUC .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Answer:
Contradictions often arise from bioavailability or metabolic differences. Address these using:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate absorption/distribution to identify barriers (e.g., first-pass metabolism) .
- Metabolite Profiling: Compare in vitro (hepatocyte assays) and in vivo (plasma/tissue) metabolites via UPLC-QTOF-MS .
- Tissue-Specific Efficacy Studies: Use microdialysis in target organs to measure unbound this compound concentrations, correlating with receptor occupancy .
Q. Table 2: Example of Data Reconciliation Workflow
| Discrepancy Source | Resolution Strategy |
|---|---|
| Poor Solubility | Co-administer with surfactants (e.g., Poloxamer 407) |
| Enzyme Induction | Pre-treat with CYP450 inhibitors |
| Protein Binding | Adjust for unbound fraction in PK/PD models |
Advanced: What methodological frameworks optimize this compound's bioavailability in heterogeneous biological matrices?
Answer:
Apply the P-E/I-C-O framework to refine study parameters :
- Population (P): Select animal models with genetic/metabolic similarities to humans (e.g., humanized CYP3A4 mice).
- Exposure/Intervention (E/I): Test lipid-based nanoformulations to enhance lymphatic uptake .
- Comparison (C): Benchmark against existing prodrugs (e.g., ester derivatives) using AUC₀–24 as the metric.
- Outcome (O): Measure absolute bioavailability (F) via intravenous vs. oral dosing .
Key Considerations:
- Use crossover designs to control inter-subject variability.
- Validate bioanalytical methods for matrix effects (e.g., hemolyzed blood) .
Basic: What statistical approaches are recommended for analyzing this compound's dose-response relationships?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and maximal effect (E_max) .
- Bootstrap Resampling: Assess confidence intervals for parameters when n<30 .
- ANCOVA: Adjust for covariates like body weight or baseline enzyme activity .
Example Code Snippet (R):
library(drc)
model <- drm(response \~ dose, data = this compound, fct = LL.4())
summary(model)
Advanced: How to conduct systematic reviews integrating this compound studies with heterogeneous methodologies?
Answer:
Follow PRISMA guidelines with modifications for pharmacological
Search Strategy: Combine MeSH terms (e.g., "this compound/pharmacokinetics") with Boolean operators across PubMed, Embase, and Web of Science .
Risk of Bias Assessment: Use SYRCLE’s tool for animal studies to evaluate randomization, blinding, and outcome reporting .
Meta-Analysis: Pool bioavailability data using random-effects models if I²>50%. Perform subgroup analyses by species/formulation .
Q. Table 3: Data Extraction Template
| Variable | Definition |
|---|---|
| Study Design | Randomized, blinded, crossover |
| Dose Range | mg/kg (converted to human equivalent) |
| Bioavailability (F) | % (mean ± SD) |
Basic: How to structure the methods section for this compound studies to ensure reproducibility?
Answer:
Adhere to ARRIVE 2.0 guidelines :
- Synthesis Details: Report solvent, temperature, and purification steps (e.g., "this compound was recrystallized from ethanol/water 3:1 v/v").
- Animal Protocols: Specify strain, sex, age, and housing conditions (e.g., "Sprague-Dawley rats, 12-week-old, 12h light/dark cycle").
- Data Availability: Deposit raw chromatograms/spectra in public repositories (e.g., Zenodo) .
Advanced: What computational strategies predict this compound's off-target effects in silico?
Answer:
Combine molecular docking and machine learning :
Target Prediction: Use SwissTargetPrediction to identify potential off-targets (e.g., kinases, GPCRs) .
Binding Affinity: Dock this compound into predicted targets via AutoDock Vina, prioritizing ΔG ≤ -8 kcal/mol .
Validation: Test top candidates in orthogonal assays (e.g., radioligand binding for GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
